Cas no 221346-31-2 (L-Phenylalanine-3,3-d2)
L-Phenylalanine-3,3-d2 Chemical and Physical Properties
Names and Identifiers
-
- L-Phenylalanine-3,3-d2
- [3,3-(2)H2]-(2S)-α-phenylalanine
- DL-PHENYLALANINE
- 2-amino-3-phenylpropanoic acid
- H-DL-Phe-OH
- DL-3-Phenylalanine
- DLPA
- Alanine, phenyl-, dl-
- DL-2-Amino-3-phenylpropanoic acid
- 2-Amino-3-phenylpropionic acid
- DL-.beta.-Phenylalanine
- alpha-Amino-beta-phenylpropionic acid
- 2-Amino-3-phenylpropionic acid, dl-
- (+/-)-2-Amino-3-phenylpropionic acid
- DL-alpha-Amino-beta-phenylpropionic acid
- NSC9959
- .beta.-Phenylalanine, dl-
- phenylalanin
- DL-.beta.-Phenyl-.alpha.-alanine
- DL-Phenyl-d5-alanine-2,3,3-d3
- L-Phenylalanine-3,3-d2, 98 atom % D
- MS-22913
- 221346-31-2
- D99453
- CS-0226253
- HY-N0215S3
- L-Phenylalanine-d2
- (2S)-2-amino-3,3-dideuterio-3-phenylpropanoic acid
-
- Inchi: 1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)
- InChI Key: COLNVLDHVKWLRT-UHFFFAOYSA-N
- SMILES: OC(C(CC1C=CC=CC=1)N)=O
Computed Properties
- Exact Mass: 167.091532086 g/mol
- Monoisotopic Mass: 167.091532086 g/mol
- Isotope Atom Count: 2
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 167.20
- XLogP3: -1.5
- Topological Polar Surface Area: 63.3
Experimental Properties
- Melting Point: 270-275 °C (dec.)(lit.)
L-Phenylalanine-3,3-d2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P319421-2.5mg |
L-Phenylalanine-3,3-d2 |
221346-31-2 | 2.5mg |
$ 64.00 | 2023-09-06 | ||
| TRC | P319421-5mg |
L-Phenylalanine-3,3-d2 |
221346-31-2 | 5mg |
$ 81.00 | 2023-09-06 | ||
| TRC | P319421-25mg |
L-Phenylalanine-3,3-d2 |
221346-31-2 | 25mg |
$167.00 | 2023-05-17 | ||
| Key Organics Ltd | MS-22913-10mg |
L-Phenylalanine-d2 |
221346-31-2 | >97% | 10mg |
£333.85 | 2025-02-09 | |
| Key Organics Ltd | MS-22913-5mg |
L-Phenylalanine-d2 |
221346-31-2 | >97% | 5mg |
£223.98 | 2025-02-09 | |
| MedChemExpress | HY-N0215S3-5mg |
L-Phenylalanine-d |
221346-31-2 | 99.00% | 5mg |
¥1200 | 2025-04-16 | |
| MedChemExpress | HY-N0215S3-10mg |
L-Phenylalanine-d |
221346-31-2 | 99.00% | 10mg |
¥1900 | 2025-04-16 |
L-Phenylalanine-3,3-d2 Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on L-Phenylalanine-3,3-d2
Introduction to L-Phenylalanine-3,3-d2 (CAS No: 221346-31-2)
L-Phenylalanine-3,3-d2, a deuterated derivative of the essential amino acid L-phenylalanine, is a compound of significant interest in the field of pharmaceutical research and biochemical studies. The chemical structure of this molecule is characterized by the substitution of two hydrogen atoms with deuterium atoms at the 3-position of the phenyl ring. This modification not only provides a means to study the metabolic pathways involving L-phenylalanine but also offers potential advantages in terms of stability and specificity in various applications.
The compound L-Phenylalanine-3,3-d2 (CAS No: 221346-31-2) is synthesized through precise chemical methodologies that ensure high purity and isotopic enrichment. The synthesis process typically involves selective deuteration techniques, often employing catalytic methods that facilitate the replacement of hydrogen with deuterium without altering the core structure of the amino acid. This meticulous approach is crucial for maintaining the biological activity and pharmacological properties of the compound while introducing the desired isotopic label.
In recent years, there has been growing interest in the use of deuterated amino acids like L-Phenylalanine-3,3-d2 in drug development. Deuterated compounds are known to exhibit enhanced metabolic stability, which can lead to improved pharmacokinetic profiles. For instance, deuterated versions of amino acids have been explored as potential candidates for treating neurological disorders, where their stability can help in achieving longer half-lives and more consistent therapeutic effects. The use of L-Phenylalanine-3,3-d2 in such studies allows researchers to gain insights into how isotopic labeling affects protein synthesis and metabolic fluxes.
One of the key areas where L-Phenylalanine-3,3-d2 has shown promise is in the field of metabolic labeling. By incorporating this labeled amino acid into biological systems, researchers can track its incorporation into proteins and other biomolecules. This technique is particularly valuable in studying protein turnover rates and understanding how changes in amino acid metabolism impact overall cellular function. The high specificity of deuterium labeling makes it an ideal tool for these kinds of investigations, providing clear and distinct signals that can be easily detected using mass spectrometry and other analytical techniques.
The pharmaceutical industry has also been exploring the use of L-Phenylalanine-3,3-d2 in the development of new therapeutic agents. Deuterated drugs have gained attention due to their potential to bypass certain metabolic pathways that are exploited by pathogens or cancer cells. For example, some studies suggest that deuterated amino acids may interfere with bacterial protein synthesis by reducing the efficiency of ribosomal processes. This mechanism could make deuterated compounds effective against drug-resistant strains without causing significant side effects in humans.
Moreover, L-Phenylalanine-3,3-d2 has found applications in diagnostic imaging techniques. Isotopically labeled compounds can be used as tracers in nuclear medicine to visualize metabolic processes in vivo. The unique properties of deuterium allow for improved signal-to-noise ratios in imaging modalities such as positron emission tomography (PET). This capability is particularly useful in oncology, where tracking the metabolism of tumor cells can aid in early detection and monitoring of disease progression.
Recent advancements in synthetic chemistry have also enabled the production of more complex derivatives of L-Phenylalanine-3,3-d2. These derivatives can be tailored to specific research needs, allowing for a broader range of applications. For instance, modifications at other positions on the phenyl ring or additional functional groups can enhance reactivity or binding affinity for target enzymes or receptors. Such customizations are crucial for developing novel drugs and understanding molecular interactions at a deeper level.
The safety and regulatory aspects of using L-Phenylalanine-3,3-d2 are also important considerations. As with any research compound, proper handling procedures must be followed to ensure worker safety and compliance with regulatory standards. The non-toxic nature of deuterium makes it a favorable choice for widespread use in laboratories and industrial settings without posing significant health risks. However, standard precautions should still be taken to prevent exposure and ensure proper disposal.
In conclusion, L-Phenylalanine-3,3-d2 (CAS No: 221346-31-2) is a versatile and valuable compound with numerous applications in pharmaceutical research and biochemical studies. Its unique isotopic labeling provides insights into metabolic processes and offers potential advantages in drug development and diagnostic imaging. As research continues to uncover new uses for deuterated compounds like this one, their importance in advancing scientific understanding and therapeutic innovation is likely to grow even further.
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